2-(2,4-Difluorophenyl)thiazolidine
Overview
Description
2-(2,4-Difluorophenyl)thiazolidine is a useful research compound. Its molecular formula is C9H9F2NS and its molecular weight is 201.24 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
2-(2,4-Difluorophenyl)thiazolidine, a derivative of thiazolidine, is known to have diverse biological activities . Thiazolidine derivatives are reported to act on various targets, including pathogenic fungi and bacteria . They also show potential as Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) agonists .
Mode of Action
For instance, they can inhibit the growth of pathogenic fungi and bacteria . As PPARγ agonists, they can modulate the transcription of genes involved in glucose and lipid metabolism .
Biochemical Pathways
Thiazolidine derivatives can affect various biochemical pathways. For example, as PPARγ agonists, they can influence the pathways involved in glucose and lipid metabolism . They can also interfere with the biochemical pathways of pathogenic fungi and bacteria, leading to their growth inhibition .
Pharmacokinetics
Thiazolidine derivatives are known for their diverse pharmacological activities, which suggest they have favorable absorption, distribution, metabolism, and excretion (adme) properties .
Result of Action
The result of the action of this compound can vary depending on the target. For instance, it can inhibit the growth of pathogenic fungi and bacteria . As a PPARγ agonist, it can modulate the transcription of genes involved in glucose and lipid metabolism, potentially leading to antidiabetic effects .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the presence of other compounds can affect its activity. The pH and temperature of the environment can also influence its stability and efficacy .
Biochemical Analysis
Biochemical Properties
2-(2,4-Difluorophenyl)thiazolidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, thiazolidine derivatives have been shown to exhibit antimicrobial, antioxidant, and anticancer activities . The interactions of this compound with these biomolecules often involve binding to active sites or altering the conformation of the target proteins, thereby modulating their activity.
Cellular Effects
This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, thiazolidine derivatives can modulate the activity of enzymes involved in oxidative stress responses, leading to changes in cellular redox states . Additionally, these compounds may impact the expression of genes related to cell proliferation and apoptosis, thereby influencing cell survival and function.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their functions. For instance, thiazolidine derivatives have been shown to inhibit certain enzymes by binding to their active sites, thereby preventing substrate access . Additionally, these compounds can influence gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that thiazolidine derivatives can undergo degradation under certain conditions, leading to the formation of metabolites with different biological activities . Long-term exposure to this compound may result in cumulative effects on cellular processes, which need to be carefully monitored in in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as antioxidant or antimicrobial activity. At higher doses, it may cause toxic or adverse effects. For example, thiazolidine derivatives have been shown to reduce fasting blood glucose levels in diabetic animal models, but excessive doses can lead to hepatotoxicity or nephrotoxicity . It is essential to determine the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, thiazolidine derivatives can modulate the activity of enzymes involved in glucose and lipid metabolism, thereby influencing metabolic homeostasis . These interactions can lead to changes in the levels of key metabolites, which may have downstream effects on cellular function and overall health.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound can interact with transporters and binding proteins that facilitate its uptake and localization. For example, thiazolidine derivatives may be transported across cell membranes by specific transporters, leading to their accumulation in target tissues . The distribution of this compound within the body can influence its therapeutic efficacy and potential side effects.
Subcellular Localization
The subcellular localization of this compound is an important determinant of its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For instance, thiazolidine derivatives may localize to the mitochondria, where they can modulate mitochondrial function and energy production . Understanding the subcellular localization of this compound can provide insights into its mechanism of action and potential therapeutic applications.
Properties
IUPAC Name |
2-(2,4-difluorophenyl)-1,3-thiazolidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F2NS/c10-6-1-2-7(8(11)5-6)9-12-3-4-13-9/h1-2,5,9,12H,3-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSYOEFWWDYJDAZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(N1)C2=C(C=C(C=C2)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F2NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.